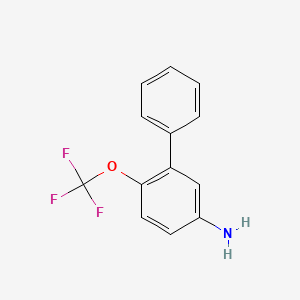

5-Amino-2-(trifluoromethoxy)biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F3NO |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

3-phenyl-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2 |

InChI Key |

STNQXKOBUIVMDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Trifluoromethoxy Biphenyl and Its Analogues

Retrosynthetic Analysis of the 5-Amino-2-(trifluoromethoxy)biphenyl Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, the analysis reveals several key disconnections. The most apparent disconnections are at the carbon-carbon bond of the biphenyl (B1667301) linkage and the carbon-nitrogen and carbon-oxygen bonds of the amino and trifluoromethoxy groups, respectively.

The biphenyl core can be formed via cross-coupling reactions, suggesting precursors like a substituted phenylboronic acid and an aryl halide. The amino group is often introduced by the reduction of a nitro group, which is a more stable and readily available precursor. The trifluoromethoxy group can be installed through various trifluoromethoxylation strategies. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the biphenyl bond first. This involves coupling a suitably substituted aminophenyl or nitrophenyl component with a trifluoromethoxyphenyl component.

Pathway B: Constructing the biphenyl scaffold first, followed by the introduction of the amino and trifluoromethoxy groups in subsequent steps.

Each pathway offers distinct advantages and challenges depending on the availability of starting materials and the compatibility of functional groups with the reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies for Biphenyl Formation

The formation of the biaryl C-C bond is a cornerstone of synthesizing biphenyl derivatives. wikipedia.org Several palladium- and copper-catalyzed reactions are pivotal in this regard.

Suzuki-Miyaura Coupling Reactions for Biphenyl Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. gre.ac.uknih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. gre.ac.uknih.gov

For the synthesis of the this compound scaffold, this could involve reacting a boronic acid derivative of one ring with a halide of the other. For instance, coupling 4-amino-3-halophenylboronic acid with 1-bromo-2-(trifluoromethoxy)benzene (B1272820) or vice versa. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. beilstein-journals.org Research has shown that even complex and sterically hindered biaryls can be synthesized using this method. beilstein-journals.org The development of successive Suzuki-Miyaura couplings also allows for the synthesis of diverse (benzyl)biphenyls. acs.org

| Parameter | Common Examples/Conditions | Significance |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Essential for the catalytic cycle. beilstein-journals.org |

| Ligand | Phosphine-based (e.g., PPh₃, S-Phos) | Stabilizes the palladium catalyst and influences reactivity and selectivity. beilstein-journals.org |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid component. beilstein-journals.org |

| Solvent | Toluene, Dioxane, THF, DMF/Water | Affects solubility of reactants and catalyst, and can influence reaction rate. |

Ullmann Condensation Approaches for Biaryl Linkage

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C bonds, particularly in the synthesis of symmetrical and unsymmetrical biaryls. wikipedia.org Traditionally, this reaction requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

In the context of this compound, an Ullmann coupling could involve the reaction of two different aryl halides in the presence of a copper catalyst. For example, reacting an iodo- or bromo-nitrobenzene derivative with a halo-trifluoromethoxybenzene. The reactivity of the aryl halides is a key consideration, with iodides generally being more reactive than bromides or chlorides. wikipedia.org One of the earliest examples of this reaction was the synthesis of 2,2'-dinitrobiphenyl (B165474) from ortho-chloronitrobenzene using a copper-bronze alloy. wikipedia.org

Exploration of Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Heck)

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance, allowing for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org For the target molecule, a Negishi coupling could be employed by reacting an organozinc derivative of one aromatic ring with a halide of the other. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the stability of organostannanes to air and moisture. orgsyn.org The reaction is highly versatile and tolerates a wide array of functional groups. psu.edu However, a major drawback is the toxicity of the tin reagents. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While typically used to form substituted alkenes, variations of the Heck reaction can be used to synthesize biaryls, though it is less direct than Suzuki or Negishi couplings for this specific purpose. nih.govmdpi.com

Introduction of the Amino Group: Amination and Nitro Group Reduction Methodologies

The introduction of the amino group is a critical step. A common and effective strategy is the reduction of a nitro group, which is easily introduced onto an aromatic ring via electrophilic nitration.

The reduction of the nitro group to an amine can be achieved using a variety of reagents and conditions. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is clean and often provides high yields.

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this transformation.

Alternatively, direct amination methods like the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction, can form a C-N bond between an aryl halide and an amine. However, for primary amines, the reduction of a nitro group is often more straightforward.

Strategies for Trifluoromethoxylation: O-CF3 Bond Formation and Related Syntheses

The trifluoromethoxy (-OCF₃) group significantly influences the electronic properties and lipophilicity of a molecule. nih.gov Its introduction can be challenging. Several methods have been developed for the formation of the O-CF₃ bond.

One approach involves the oxidative desulfurization-fluorination of xanthates derived from phenols. mdpi.com Another strategy is the silver-mediated trifluoromethoxylation of aryl stannanes or arylboronic acids. mdpi.comharvard.edu This method allows for the direct introduction of the -OCF₃ group to an aromatic ring. However, it can be limited by the need for stoichiometric silver and the poor reactivity of substrates containing basic nitrogen functional groups. harvard.edu

Stereoselective Synthesis Considerations for Related Chiral Biphenyls

The synthesis of chiral biphenyls, known as atropisomers, is a significant area of research due to their prevalence in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis. researchgate.netresearchgate.net Unlike compounds with chiral centers, the chirality in these molecules arises from hindered rotation around the aryl-aryl single bond, a phenomenon known as axial chirality. researchgate.netyoutube.com For this hindered rotation to result in stable, separable enantiomers at ambient temperatures, the presence of bulky substituents at the ortho-positions of the biphenyl core is generally required. researchgate.net Typically, at least three ortho-substituents are needed to create a sufficiently high barrier to rotation and prevent racemization. researchgate.net

The pursuit of atroposelective methods aims to construct these axially chiral biaryls with high enantioselectivity. rsc.org Transition-metal-catalyzed cross-coupling reactions are among the most powerful and direct strategies for forging the chiral axis from two pre-formed aryl components. researchgate.netresearchgate.net The asymmetric Suzuki-Miyaura cross-coupling reaction, in particular, has emerged as a practical and widely studied method for accessing biaryl atropisomers. researchgate.netacs.orgrsc.org The success of these reactions often hinges on the development of novel chiral ligands that can effectively control the stereochemical outcome of the C-C bond formation. acs.org For instance, chiral monophosphine ligands derived from well-known backbones like SPhos, modified with chiral auxiliaries such as lactates, have been shown to be highly efficient in palladium-catalyzed Suzuki-Miyaura couplings, affording axially chiral biphenyls in high yields and enantioselectivities. acs.org

Another strategy involves the desymmetrization of prochiral substrates. A notable example is the cobalt-catalyzed aerobic oxidative coupling of prochiral phenols. nih.gov This method allows for the atroposelective synthesis of bridged eight-membered terphenyl atropisomers, creating complex biaxial systems with excellent stereocontrol under environmentally benign conditions. nih.gov

Furthermore, central-to-axial chirality transfer represents another conceptual approach. rsc.org This involves a process where a pre-existing stereocenter in one of the precursors guides the formation of the chiral axis during the coupling reaction, ultimately leading to an optically enriched biaryl product. rsc.org The development of these varied stereoselective strategies continues to expand the toolkit available for the synthesis of complex chiral biphenyls, which are crucial for advancements in materials science and medicinal chemistry. researchgate.net

| Method | Catalyst/Ligand System | Key Features | Reference |

|---|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | Palladium with novel chiral monophosphine ligands (e.g., lactate-modified SPhos/RuPhos) | Provides high yields and high enantioselectivity for a series of axially chiral biphenyls. The approach has been demonstrated on a gram-scale. | acs.org |

| Aerobic Oxidative Coupling/Desymmetrization | Co(II)/SPDO (spirocyclic pyrrolidine (B122466) oxazoline) | Atroposelective synthesis of bridged eight-membered terphenyls from prochiral phenols. Features broad substrate scope and good yields under environmentally friendly conditions. | nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Palladium with bulky C2-symmetric chiral N-heterocyclic carbene (NHC) ligands | Successfully applied to the diastereo- and enantioselective synthesis of atropisomeric ternaphthalenes with high enantioselectivity (>90% ee). | researchgate.net |

| Organocatalytic Arylation | Chiral phosphoric acid | Enables the atroposelective synthesis of axially chiral biaryldiols through the arylation of 2-naphthols. | chemrxiv.org |

One-Pot and Cascade Reaction Sequences in Biphenyl Synthesis

One-pot and cascade reactions represent highly efficient strategies in modern organic synthesis, offering advantages such as reduced workup steps, purification, and solvent usage, thereby aligning with the principles of green chemistry. nih.gov These approaches are particularly valuable for the construction of complex molecular architectures like substituted biphenyls from simpler starting materials in a single, uninterrupted sequence.

A notable advancement is the development of transition metal-free cascade reactions for synthesizing highly substituted biaryl phenols. acs.orgnih.gov One such sequence involves the use of Kobayashi aryne precursors. acs.orgnih.gov In this process, the aryne intermediate is generated under mild, anionic conditions and undergoes a regioselective nucleophilic addition by a secondary amine. This is immediately followed by a Smiles–Truce rearrangement of an adjacent aryl sulfonate group, leading to the formation of sterically hindered 3-amino-2-aryl phenols. acs.orgnih.gov This method is advantageous as it avoids transition metals and proceeds at room temperature, making it suitable for constructing biaryls with multiple coordinating groups that can be challenging for metal-catalyzed reactions. acs.org

Visible-light-promoted reactions have also been harnessed for cascade sequences. For example, a cascade cyclization of 3-ethynyl-[1,1′-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls can form multiple C-C and C-N bonds and construct three new rings in a single operation. acs.org This process is initiated by the addition of a carbon-centered radical to a triple bond, followed by a series of radical cyclizations, all under mild reaction conditions. acs.org

One-pot procedures have also been developed for synthesizing functionalized biphenyl-based phosphine (B1218219) ligands, which are crucial in catalysis. acs.org A reported method involves the reaction of arylmagnesium halides with benzyne, followed by in-situ trapping with a chlorodialkylphosphine. acs.org This streamlined approach is significantly more time- and cost-effective than traditional multi-step syntheses. acs.org Similarly, the synthesis of 4,5-biphenyl-2-pyrimidinylguanidine derivatives has been achieved through a one-pot condensation of isoflavones with biguanides. acs.orgnih.gov This method is simple, environmentally friendly, and suitable for creating a library of diverse compounds with good yields and high purity. acs.orgnih.gov

| Reaction Type | Key Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cascade Nucleophilic Addition / Smiles–Truce Rearrangement | Kobayashi aryne precursor, secondary amine, KF, 18-crown-6 | Hindered 3-amino-2-aryl phenols | Transition metal-free; proceeds at room temperature; tolerant of sterically hindered substrates. | acs.orgnih.gov |

| Visible-Light-Promoted Cascade Cyclization | 3-Ethynyl-[1,1′-biphenyl]-2-carbonitriles, unsaturated α-bromocarbonyls, visible light | Tetrahydrobenzo[mn]cyclopenta[b]acridines | Forms three C-C bonds, one C-N bond, and three cycles in a single reaction; mild conditions. | acs.org |

| One-Pot Ligand Synthesis | Arylmagnesium halide, benzyne, chlorodialkylphosphine | Functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands | Cost-effective and time-saving compared to previous methods; often avoids chromatography. | acs.org |

| One-Pot Condensation | Isoflavone, biguanide (B1667054) hydrochloride, ethanol, NaOH | 4,5-Biphenyl-2-pyrimidinylguanidines | Simple and environmentally friendly; suitable for library synthesis with good yields. | acs.orgnih.gov |

| One-Pot Multicomponent Reaction | Barbituric acid, acetophenone, aryl thioamides, FeCl3·6H2O / O2(Air) | Trisubstituted thiazoles with biphenyl moiety | Environmentally friendly iron catalyst; operational simplicity and high yields. | nih.gov |

Reactivity and Mechanistic Investigations of 5 Amino 2 Trifluoromethoxy Biphenyl

Reactivity Profile of the Aromatic Amino Moiety

The primary aromatic amine is a versatile functional group that serves as a nucleophile and a potent activating group in electrophilic aromatic substitution.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of classical amine reactions. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures. For instance, similar amino biphenyl (B1667301) compounds are utilized as intermediates in the synthesis of highly substituted fluorenones and other complex molecules. beilstein-journals.org

Key nucleophilic reactions include:

N-Acylation: The amine can react with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although overalkylation can be a challenge. Reductive amination offers a more controlled method for synthesizing N-alkylated derivatives. beilstein-journals.org

Diazotization: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary aromatic amine can be converted into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -X, -H) through Sandmeyer, Schiemann, or related reactions. This pathway is crucial for the synthesis of diverse biphenyl derivatives. rsc.org

Table 1: Potential Nucleophilic Reactions of the Amino Group in 5-Amino-2-(trifluoromethoxy)biphenyl

| Reaction Type | Reagents | Product Type | Significance |

| N-Acylation | Acyl Chloride (RCOCl), Anhydride (B1165640) ((RCO)₂O) | Amide | Protection of the amino group, synthesis of bioactive amides. |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Introduction of alkyl substituents. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine | Controlled synthesis of N-alkylated products. beilstein-journals.org |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt | Versatile intermediate for introducing various functional groups. rsc.org |

The regiochemical outcome of electrophilic aromatic substitution on the substituted biphenyl ring is determined by the combined directing effects of the amino and trifluoromethoxy groups.

Amino Group (-NH2): As a powerful activating group with a strong resonance-donating effect (+R), the amino group directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the positions ortho to the C5-amino group are C4 and C6.

Trifluoromethoxy Group (-OCF3): This group is strongly deactivating due to the powerful inductive electron withdrawal (-I) of the fluorine atoms. nih.gov It generally directs incoming electrophiles to the meta position. The positions meta to the C2-trifluoromethoxy group are C4 and C6.

The directing effects of both substituents converge on the same positions (C4 and C6). The potent activating nature of the amino group strongly favors substitution at these positions, overcoming the deactivating influence of the trifluoromethoxy group. Therefore, electrophilic attack is highly likely to occur at either the C4 or C6 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of C5-NH₂ (Activating) | Influence of C2-OCF₃ (Deactivating) | Combined Effect | Predicted Outcome |

| C3 | Meta | Ortho | Conflicting/Unfavorable | Minor or no product |

| C4 | Ortho (Strongly favored) | Meta (Favored) | Synergistic | Major product |

| C6 | Ortho (Strongly favored) | Meta (Favored) | Synergistic | Major product |

Reactivity Influences of the Trifluoromethoxy Group

The trifluoromethoxy group imparts unique electronic and stability characteristics to the molecule.

The -OCF3 group is one of the most electron-withdrawing substituents used in medicinal chemistry and materials science. mdpi.com Its electronic character is a combination of a strong inductive effect and a weak resonance effect.

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bond framework. This effect is dominant and significantly reduces the electron density of the ring, deactivating it towards electrophilic attack.

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated to the aromatic pi-system. However, this donating capacity is severely diminished by the attached electron-withdrawing CF3 group. nih.gov

Lipophilicity: The -OCF3 group is considered one of the most lipophilic substituents, significantly more so than a methoxy (B1213986) group or even a trifluoromethyl group. This property is crucial in the design of bioactive molecules as it can enhance membrane permeability and in vivo transport. nih.govmdpi.com

Due to its strong electron-withdrawing nature and similar size, the trifluoromethoxy group is sometimes referred to as a "super-halogen" or "pseudo-halogen." nih.gov

Table 3: Comparison of Electronic Properties of Selected Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Hansch Lipophilicity Parameter (π) |

| -OCH₃ | Weakly withdrawing | Strongly donating | Activating | -0.02 |

| -F | Strongly withdrawing | Weakly donating | Deactivating | +0.14 |

| -CF₃ | Strongly withdrawing | N/A (Inductive only) | Strongly deactivating | +0.88 nih.gov |

| -OCF₃ | Very strongly withdrawing | Very weakly donating | Strongly deactivating | +1.04 nih.govmdpi.com |

A key feature of the trifluoromethoxy group is its exceptional chemical stability. It is remarkably inert and resistant to degradation under a wide range of conditions.

High Stability: The C-F bonds are exceptionally strong, and the group as a whole is stable towards heating and both acidic and basic conditions. researchgate.net This makes it a robust substituent that can be carried through multi-step syntheses without undergoing unwanted transformations. This stability is a significant advantage over a methoxy group, which can be susceptible to cleavage. mdpi.com

Potential Transformations: While highly stable, transformation of related trifluoromethyl groups under specific energetic conditions has been reported. For example, photochemical irradiation of 3,5-diamino-trifluoromethyl-benzene in an aqueous solution can lead to defluorination via nucleophilic substitution. nih.gov Although the -OCF3 group is generally more stable than a -CF3 group, such photochemical reactions represent a potential, albeit likely difficult, transformation pathway.

Interplay between the Amino and Trifluoromethoxy Substituents

The strongly electron-withdrawing -OCF3 group at the C2 position modulates the properties of the -NH2 group at the C5 position. By pulling electron density from the aromatic ring, it reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted aniline. This electronic "pull" can influence the reaction rates of the amine's nucleophilic transformations.

Conversely, the powerful electron-donating amino group dominates the regiochemistry of any electrophilic aromatic substitution reactions. Its ability to stabilize the cationic intermediate (the sigma complex) at the ortho and para positions (C4 and C6) far outweighs the deactivating nature of the trifluoromethoxy group. This ensures that electrophilic functionalization of the ring occurs selectively, making the molecule a predictable building block for further elaboration. The synergistic directing effects to positions C4 and C6 make these sites particularly activated for substitution.

C-H Activation and Directed Functionalization of the Biphenyl Core

The strategic functionalization of carbon-hydrogen (C-H) bonds in aromatic systems represents a powerful tool in modern synthetic chemistry, enabling the direct introduction of new functionalities without the need for pre-functionalized starting materials. In the context of this compound, the presence of both an amino group and a trifluoromethoxy group on the biphenyl scaffold presents unique opportunities and challenges for directed C-H activation. The interplay between the directing capabilities of the amino group (or its derivatives) and the strong electron-withdrawing nature of the trifluoromethoxy substituent is a key determinant of the reactivity and regioselectivity of such transformations.

The amino group, while a versatile functional handle, typically requires modification to serve as an effective directing group for C-H activation. In its unmodified form, the lone pair of electrons on the nitrogen atom can coordinate to the metal catalyst, potentially leading to catalyst deactivation or undesired side reactions. Therefore, the amino group is often converted into a more robust directing group, such as an amide, a carbamate (B1207046), or a transient imine, to facilitate controlled C-H functionalization. These modified functionalities can chelate to a transition metal catalyst, typically palladium, rhodium, or ruthenium, bringing the metal center into close proximity to specific C-H bonds on the biphenyl core and enabling their selective cleavage and subsequent functionalization.

The trifluoromethoxy (-OCF3) group, located at the 2-position of the biphenyl system, exerts a significant electronic influence on the aromatic rings. As a potent electron-withdrawing group, it can modulate the electron density of the biphenyl core, which in turn affects the ease of C-H bond cleavage. The deactivating nature of the -OCF3 group can render the C-H bonds less susceptible to electrophilic attack, a common step in many C-H activation cycles. However, this electronic perturbation can also be exploited to achieve high regioselectivity, as the electronic bias introduced by the substituent can reinforce or override the directing effect of the functional group at the 5-position.

Mechanistic investigations into the C-H functionalization of related aminobiphenyl systems often point towards a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the directing group facilitates the formation of a cyclometalated intermediate, where the transition metal is coordinated to both the directing group and a carbon atom of the biphenyl core. This is followed by the introduction of a coupling partner, such as an alkene, alkyne, or aryl halide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The specific outcome of the reaction, including the position of functionalization, is dictated by a combination of factors, including the nature of the directing group, the catalyst system employed, the reaction conditions, and the electronic landscape of the biphenyl substrate as influenced by the trifluoromethoxy group.

While direct experimental data on the C-H activation of this compound is not extensively documented in the public domain, the reactivity can be inferred from studies on analogous systems. For instance, the use of a picolinamide (B142947) directing group, formed by acylation of the amino group, has been shown to be effective in directing the ortho-C-H functionalization of anilines. In the case of this compound, this would correspond to the functionalization of the C6 position. Alternatively, the amino group could be converted to a nitrile, which has been demonstrated to direct meta-C-H functionalization in biphenyl systems. acs.orgnih.gov This would potentially lead to functionalization at the C4 position of the aminophenyl ring.

The following table provides a hypothetical projection of potential C-H functionalization reactions of this compound based on established methodologies for related compounds.

Table 1: Potential Directed C-H Functionalization Reactions of this compound Derivatives

| Directing Group | Catalyst System | Coupling Partner | Potential Product |

| Picolinamide | Pd(OAc)₂ / Ligand | Aryl Iodide | 6-Aryl-5-(picolinamido)-2-(trifluoromethoxy)biphenyl |

| Nitrile | Pd(OAc)₂ / 2-Pyridone | Alkene | 5-Cyano-4-(alkenyl)-2-(trifluoromethoxy)biphenyl |

| Boc-protected Amine | Rh(III) catalyst | Alkyne | Functionalized at C6 or C4 position |

| Transient Imine | Pd(OAc)₂ / Amino Acid | Aryl Halide | Functionalized at C6 position |

It is important to note that the yields and regioselectivity of these potential reactions would need to be experimentally verified. The strong electron-withdrawing effect of the trifluoromethoxy group could significantly impact the reaction kinetics and might necessitate the use of more reactive catalysts or harsher reaction conditions. Furthermore, the potential for functionalization on the second, unsubstituted phenyl ring would also need to be considered and controlled.

Mechanistic studies, likely involving computational modeling and kinetic analysis, would be crucial to fully elucidate the reaction pathways and to optimize conditions for the selective functionalization of the this compound core. Such investigations would provide valuable insights into the intricate balance between directing group control and electronic effects in C-H activation chemistry.

Derivatization and Functionalization Strategies

Chemical Derivatization of the 5-Amino Group

The primary amine in the 5-position is a nucleophilic center that readily participates in a variety of classical and modern chemical transformations. This allows for the introduction of a wide range of functional groups, significantly altering the molecule's characteristics.

The conversion of the amino group into amides, carbamates, and ureas is a fundamental strategy in synthetic chemistry.

Amides: The reaction of 5-Amino-2-(trifluoromethoxy)biphenyl with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-aryl amides. This transformation is a robust method for introducing acyl groups. A related area of interest is the synthesis of N-trifluoromethyl amides, which can be achieved through various modern synthetic methods, including those starting from carboxylic acids or using photocatalysis. nih.govnih.gov For instance, the reaction of 5-aminouracil (B160950) with trifluoroacetic anhydride (B1165640) is a known method for producing a trifluoromethyl amide derivative. nih.gov

Carbamates: Carbamates are typically synthesized from the reaction of the amine with a haloformate, such as an alkyl or aryl chloroformate, or with a dicarbonate (B1257347) like di-tert-butyl dicarbonate (Boc₂O). These reactions are often used to install protecting groups on the amine. organic-chemistry.org Modern, metal-free methods can also generate isocyanate intermediates from arylamines and CO₂, which are then trapped by alcohols to form carbamates. organic-chemistry.org The synthesis of O-biphenyl-3-yl carbamates has been explored, demonstrating the utility of forming carbamate (B1207046) linkages on biphenyl (B1667301) structures. nih.gov

Ureas: The most common route to urea (B33335) derivatives involves the reaction of the primary amine with an isocyanate. This addition reaction is typically high-yielding and provides access to a wide variety of substituted ureas. nih.gov Syntheses of urea-containing biphenyl derivatives are of significant interest, and general procedures often involve reacting an amine with an isocyanate intermediate. nih.gov

Table 1: General Structures of Amine-Derived Functional Groups

| Derivative Class | General Reagent | General Product Structure |

|---|---|---|

| Amide | Acyl Halide (R-COCl) | |

| Carbamate | Chloroformate (R-OCOCl) | |

| Urea | Isocyanate (R-NCO) |

The primary amino group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of trifluoromethylated imines is a key step in the synthesis of certain trifluoromethylated amines. nih.gov The reaction is reversible and can be controlled by managing the presence of water in the reaction medium.

Introducing alkyl or aryl substituents directly onto the nitrogen atom can further expand the molecular diversity.

N-Alkylation: This can be achieved through reactions with alkyl halides, although this method can sometimes lead to over-alkylation. More controlled methods, such as reductive amination or specialized catalytic systems, are often preferred.

N-Arylation: The formation of a new carbon-nitrogen bond between the amine and an aryl group is commonly accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. acs.orgacs.org The choice of ligand is often crucial for achieving high yields and accommodating a wide range of functional groups on both coupling partners. acs.org

Silylation involves replacing the active hydrogen atoms on the amino group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. colostate.edu This derivatization is widely used for two main purposes:

Chemical Protection: The silyl group can serve as a protecting group, masking the reactivity of the amine during subsequent chemical transformations. N-silylated amines can be synthesized through various catalytic methods and are valued for the ease with which the silyl group can be removed by hydrolysis. rsc.org

Analytical Derivatization: Silylation significantly increases the volatility and thermal stability of polar compounds like amines. phenomenex.com This makes them more amenable to analysis by gas chromatography (GC), where the resulting TMS-derivatives exhibit improved peak shape and resolution. phenomenex.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents capable of derivatizing amines. phenomenex.com This technique is a standard procedure for the GC-based analysis of anilines and their derivatives. nih.govepa.gov

Functionalization of the Biphenyl Core and Trifluoromethoxy Moiety

Beyond the amino group, the aromatic rings of the biphenyl system offer sites for further functionalization, primarily through electrophilic aromatic substitution or modern C-H activation techniques.

Controlling the position of a new substituent on the biphenyl core is a key challenge in synthetic design. The outcome of such reactions is governed by the directing effects of the substituents already present: the amino group (-NH₂) and the trifluoromethoxy group (-OCF₃).

Directing Group Effects: The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, these are the C4, C6, and C2' positions. Conversely, the trifluoromethoxy group is a deactivating group and acts as a meta-director. The interplay between these opposing electronic effects will determine the regioselectivity of classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. rsc.org

Modern C-H Functionalization: Advanced synthetic methods enable the direct functionalization of C-H bonds, often with high site-selectivity guided by a directing group. rsc.orgnih.gov For biphenyl derivatives, palladium-catalyzed C-H functionalization is a prominent strategy. nih.govacs.org In many cases, a specific directing group, such as a nitrile, is used to steer the catalyst to a remote meta position. nih.govnih.gov For this compound, the inherent amino group could potentially act as a directing group, or a temporary directing group could be installed to achieve a desired regioselectivity for reactions like arylation or olefination. nih.gov The functionalization of 2-(aminomethyl)biphenyls has been shown to be a viable route for creating more complex polycyclic structures. beilstein-journals.org

Modification or Interconversion of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is widely recognized in the field of organic chemistry for its exceptional chemical and thermal stability. This robustness is a primary reason for its incorporation into pharmaceutical and agrochemical compounds, as it often enhances metabolic stability and other desirable physicochemical properties. nih.gov Consequently, the direct modification or interconversion of an existing trifluoromethoxy group on an aromatic scaffold, such as in this compound, presents a formidable synthetic challenge and is generally not a favored strategy for derivatization.

Research efforts have predominantly focused on the development of methods for the introduction of the trifluoromethoxy group onto aromatic and heteroaromatic rings, rather than its subsequent conversion. nih.govresearchgate.netrsc.orgacs.org These synthetic strategies often involve specialized and sometimes harsh reagents to form the aryl-OCF3 bond. nih.gov For instance, historical methods involved the chlorination of anisoles followed by a halogen exchange with reagents like antimony trifluoride. nih.govbeilstein-journals.org More contemporary methods utilize reagents that can deliver the OCF3 group under milder conditions, but these are still designed for synthesis, not for the reverse reaction or modification. researchgate.netrsc.org

While the direct cleavage or transformation of the OCF3 group is rarely reported, related chemistries of other fluorinated groups offer some perspective. For example, the hydrolysis of a trifluoromethyl (CF3) group to a carboxylic acid has been achieved under forcing conditions, such as with fuming sulfuric acid and boric acid, but this applies to a different functional group. rsc.orgnih.gov The selective cleavage of a single C-F bond in a trifluoromethyl group is also an area of active research, often requiring specific conditions like visible-light photocatalysis, highlighting the difficulty of such transformations. sioc-journal.cn

For the specific case of this compound, there are no established protocols in the scientific literature for the modification or interconversion of its trifluoromethoxy group. Any attempt to chemically alter this group would likely require extreme conditions that could compromise the integrity of the rest of the molecule, including the amino group and the biphenyl system. Therefore, derivatization strategies for this compound invariably focus on the more reactive sites, namely the amino group and the aromatic rings through electrophilic substitution or cross-coupling reactions.

The general inertness of the aryl trifluoromethoxy group is summarized in the following data table.

Interactive Data Table: Chemical Stability of the Aryl Trifluoromethoxy Group

| Reagent Class | General Stability | Observations and Citations |

| Acids | High | Generally resistant to cleavage by both mineral and organic acids under typical reaction conditions. nih.gov |

| Bases | High | Stable in the presence of strong bases like alkali metal hydroxides and alkoxides. nih.gov |

| Oxidizing Agents | High | Resistant to common laboratory oxidizing agents. |

| Reducing Agents | High | Stable towards many reducing agents, including catalytic hydrogenation conditions used for other functional groups. nih.gov |

| Organometallics | High | Generally unreactive towards common organometallic reagents such as Grignard or organolithium compounds. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 5-Amino-2-(trifluoromethoxy)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the phenyl ring bearing the amino and trifluoromethoxy groups would be significantly influenced by the electronic effects of these substituents. The amino group (NH₂) would likely appear as a broad singlet, while the aromatic protons would present as a complex series of multiplets. The protons on the unsubstituted phenyl ring would exhibit signals typical for a monosubstituted benzene (B151609) ring. For the related compound 2-aminobiphenyl, aromatic protons appear in the range of 6.7 to 7.5 ppm. youtube.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. libretexts.org The biphenyl (B1667301) system would display a total of 12 signals for the aromatic carbons, assuming free rotation allows for C₂v symmetry to be broken by the substituents. Key signals would include the carbon attached to the trifluoromethoxy group (-OCF₃), which would appear as a quartet due to one-bond coupling with the fluorine atoms. The chemical shifts for aromatic carbons in biphenyl itself are found between 127 and 141 ppm. nist.gov The presence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group would cause significant shifts in the carbons of the substituted ring. youtube.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. youtube.comrsc.org It is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -OCF₃ group. For compounds containing a trifluoromethyl group, the signal is a characteristic feature used for structural confirmation.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~3.5 - 4.5 | Broad Singlet | NH₂ protons |

| ¹H | ~6.7 - 7.6 | Multiplets | Aromatic protons |

| ¹³C | ~115 - 150 | Singlets | Aromatic carbons |

| ¹³C | ~120 (q) | Quartet | -OCF₃ carbon |

| ¹⁹F | ~ -55 to -65 | Singlet | -OF ₃ fluorine atoms |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₀F₃NO, yielding a molecular weight of approximately 269.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 269. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for related amino acids and trifluoromethyl compounds often involve the loss of small, stable neutral molecules or radicals. Key predicted fragmentation patterns for this molecule include:

Loss of a trifluoromethyl radical (·CF₃): This would lead to a fragment ion at m/z 200.

Cleavage of the C-O bond: Loss of the trifluoromethoxy radical (·OCF₃) would result in a fragment at m/z 184.

Cleavage of the biphenyl C-C bond: This could lead to fragments corresponding to the individual substituted and unsubstituted phenyl rings.

Fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of ·CF₃ or rearrangement of CF₂.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Identity | Notes |

| 269 | [C₁₃H₁₀F₃NO]⁺ | Molecular Ion (M⁺) |

| 200 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 184 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

| 168 | [C₁₂H₈N]⁺ | Fragment from biphenyl bond cleavage and rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific molecular vibrations.

For this compound, the IR spectrum would display characteristic bands for the amine (N-H), trifluoromethoxy (C-F, C-O), and aromatic (C-H, C=C) groups.

N-H stretching: The primary amine group would exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F stretching: The C-F bonds of the trifluoromethoxy group would produce very strong absorption bands in the 1100-1300 cm⁻¹ range.

C-O stretching: The aryl-ether C-O stretch is expected around 1200-1250 cm⁻¹.

The IR spectra of unsubstituted biphenyl shows characteristic peaks for its aromatic system. The introduction of the substituents would shift these peaks and introduce new, strong bands, particularly from the -OCF₃ group.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic Ring |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1300 | C-F stretch (strong) | Trifluoromethoxy (-OCF₃) |

| 1200 - 1250 | C-O stretch | Aryl Ether |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and conformation. While no published crystal structure for this compound is currently available, its likely solid-state conformation can be discussed.

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions typically induces a non-planar conformation to relieve steric strain. In this molecule, the trifluoromethoxy group at the 2-position would likely force the phenyl rings to adopt a twisted conformation. The amino group at the 5-position is less likely to cause significant steric hindrance.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The biphenyl system is a known chromophore, exhibiting a strong absorption band around 247-250 nm.

The functional groups attached to the biphenyl core act as auxochromes, modifying the absorption spectrum.

The amino group (-NH₂) is a strong activating group and an auxochrome that typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transitions of the aromatic system.

The trifluoromethoxy group (-OCF₃) is generally considered electron-withdrawing and can also influence the electronic transitions.

Therefore, the UV-Vis spectrum of this compound is expected to show its primary absorption maximum (λₘₐₓ) at a longer wavelength than unsubstituted biphenyl. The study of related quinoline-phenol Schiff bases shows that trifluoromethyl groups can be used to tune photophysical properties.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of biphenyl (B1667301) derivatives are significantly influenced by the nature and position of their substituents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity, electronic transitions, and charge transfer properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com

The electronic properties of donor-acceptor substituted biphenyls are particularly interesting. The amino group acts as a donor, while the trifluoromethoxy group has electron-withdrawing characteristics, setting up a potential "push-pull" system within 5-Amino-2-(trifluoromethoxy)biphenyl. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property explored in similar biphenyl systems. nih.gov Theoretical calculations on related donor-acceptor biphenyls show that the HOMO is often localized on the electron-donating moiety (the aminophenyl ring), while the LUMO is centered on the electron-accepting part. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Analogous Compounds

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Source |

| 2-Amino-5-nitrobenzophenone | B3LYP/6-311+G(d) | -6.45 | -2.96 | 3.49 | nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) | B3LYP/6-311++G(d,p) | -7.53 | -2.03 | 5.50 | acs.org |

| Donor-Acceptor Biphenyl System (D1) | TDDFT/B3LYP | -5.40 | -1.94 | 3.46 | nih.govresearchgate.net |

| Chalcone Derivative | B3LYP/6-311G** | -6.14 | -2.20 | 3.94 | nih.gov |

Note: The values presented are for illustrative purposes based on analogous or related molecular structures and are not the direct calculated values for this compound.

Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data

DFT calculations are routinely used to predict vibrational spectra (FT-IR and Raman) and electronic absorption spectra (UV-Vis). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after appropriate scaling, can be compared with experimental data to confirm molecular structures and assign vibrational modes. nih.gov

For example, in the analysis of 2-amino-5-nitrobenzophenone, DFT calculations at the B3LYP/6-311+G(d) level showed good agreement with the experimental FT-IR and Raman spectra, allowing for a detailed assignment of vibrational modes, including the stretching and bending of the amino group and the phenyl rings. nih.gov Similarly, studies on other amino-substituted aromatics have successfully correlated theoretical predictions with experimental spectroscopic results, validating the computational models used. sysrevpharm.orguou.ac.in The UV-Vis absorption spectra of aromatic amino acids and their derivatives are also well-predicted by time-dependent DFT (TD-DFT), which can elucidate the nature of electronic transitions, such as π-π* transitions within the aromatic rings. bookdown.orgmdpi.com

Tautomerism and Energy Barrier Calculations for Amino-Substituted Moieties

Amino-substituted heterocyclic and aromatic compounds can potentially exist in different tautomeric forms, such as the amino and imino forms. DFT calculations are instrumental in determining the relative stability of these tautomers by computing their ground-state energies. The tautomer with the lower energy is predicted to be the more stable and predominant form.

A study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole investigated the energy barrier for the conversion between its amino and imino tautomers. acs.org The results indicated that the amino tautomer was significantly more stable, suggesting it is the form that exists in the solid state. acs.org Similar studies on sulfamethazine, which contains an aminopyrimidine ring, used DFT to calculate the relative energies of its amidine and imidine tautomers, demonstrating that the amidine form is more stable in the gas phase. acs.org These findings suggest that for this compound, the amino form is highly likely to be the most stable tautomer, although a specific energy barrier calculation would be required for confirmation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In computational studies of biphenyl derivatives and other substituted aromatics, MEP analysis reveals key reactive sites. For chlorinated biphenyls, a correlation was found between the MEP and substitution patterns, where toxic congeners possessed highly positive potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.gov In molecules containing amino groups, the region around the nitrogen atom is typically a site of high negative potential, making it a hydrogen bond acceptor site. rsc.org Conversely, the hydrogen atoms of the amino group are regions of positive potential. rsc.org For this compound, MEP analysis would likely show a negative potential around the amino nitrogen and the oxygen of the trifluoromethoxy group, and positive potentials on the amino hydrogens and regions of the aromatic rings. preprints.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho-substituents. The degree of twisting is defined by the dihedral angle between the planes of the two rings. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like biphenyl derivatives by simulating their atomic motions over time. beilstein-journals.org

Molecular Docking Studies of Related Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is a cornerstone of structure-based drug design. While there are no specific docking studies published for this compound, numerous studies on other biphenyl-containing molecules serve as excellent proxies for understanding its potential as a ligand. nih.govacs.org

Biphenyl scaffolds are common in small-molecule inhibitors that target protein-protein interactions or enzyme active sites. For example, novel biphenyl pyridines have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.govacs.org Docking studies revealed that these molecules fit into a hydrophobic pocket on the PD-L1 surface, forming crucial interactions. Similarly, indole-based derivatives, which can be structurally analogous to parts of the target molecule, have been docked into the active sites of enzymes like α-glucosidase and bacterial enzymes such as DNA gyrase. preprints.orgnih.gov These studies consistently highlight the importance of hydrogen bonds, often involving amino or hydroxyl groups, and π-π stacking interactions between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. preprints.orgacs.org

Given its structure, this compound could potentially engage in similar interactions: the amino group could act as a hydrogen bond donor or acceptor, and the biphenyl rings could participate in hydrophobic and π-stacking interactions within a protein binding site.

Table 2: Summary of Key Interactions from Docking Studies of Analogous Biphenyl Compounds

| Ligand Class | Protein Target | Key Interacting Residues | Types of Interactions | Source |

| Biphenyl Pyridines | PD-L1 | Tyr56, Met115, Ala121 | Hydrogen Bonding, Hydrophobic Interactions | nih.govacs.org |

| Indole-based Schiff Bases | α-Glucosidase | Asp327, Asp542, Phe649 | Hydrogen Bonding, π-π Stacking | preprints.org |

| Bis(indolyl)pyridines | Bacterial DNA Gyrase B | Asp73, Ile78 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Flavonoids | Cyclin-Dependent Kinase 8 (CDK8) | Gly28 | Hydrogen Bonding (Covalent) | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. mdpi.comwjpsonline.com QSAR models are widely used in drug discovery, toxicology, and environmental science to predict the activity of new or untested compounds, thereby saving time and resources. fiveable.menih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Molecular Descriptor Calculation: Molecular descriptors are numerical values that represent the chemical and physical characteristics of a molecule. mdpi.com These can be classified into several categories:

1D Descriptors: Based on the chemical formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

Physicochemical Descriptors: (e.g., logP, pKa, polarizability).

Variable Selection: From the large pool of calculated descriptors, the most relevant ones for predicting the biological activity are selected using statistical methods to avoid overfitting.

Model Construction: A mathematical model is created to correlate the selected descriptors with the biological activity. wikipedia.org Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). fiveable.me The general form of a QSAR model can be represented as:

Activity = f (Descriptors) + error wikipedia.org

Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation (e.g., cross-validation) is performed on the training set, while external validation is carried out on the test set of compounds that were not used in model development. researchgate.net

Illustrative Descriptors for a Hypothetical QSAR Study:

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, indicating lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure of molecules in a way that aligns with classical Lewis structures of localized bonds and lone pairs. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization within a molecule, which are key to understanding its stability and reactivity. periodicodimineralogia.it

The core of NBO analysis involves the study of donor-acceptor interactions. It examines the interactions between filled (donor) Lewis-type NBOs (i.e., bonds or lone pairs) and empty (acceptor) non-Lewis-type NBOs (i.e., antibonding or Rydberg orbitals). wikipedia.org The stabilization energy, E(2), associated with the delocalization of electron density from a donor orbital (i) to an acceptor orbital (j) is calculated using second-order perturbation theory: rsc.org

E(2) = qᵢ * (Fᵢⱼ)² / (εⱼ - εᵢ)

Where:

qᵢ is the occupancy of the donor orbital.

Fᵢⱼ is the off-diagonal element of the NBO Fock matrix.

εᵢ and εⱼ are the energies of the donor and acceptor orbitals, respectively.

In the case of this compound, NBO analysis could provide significant insights:

Intramolecular Hydrogen Bonding: The presence of the amino group (-NH₂) and the trifluoromethoxy group (-OCF₃) could lead to intramolecular hydrogen bonding, which can be quantified by NBO analysis.

Hyperconjugation: The interaction between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of the phenyl ring (n → π*) would indicate the extent of electron donation from the amino group to the ring. Similarly, interactions involving the oxygen lone pairs of the trifluoromethoxy group and the ring's antibonding orbitals can be assessed.

Aromaticity and Resonance: NBO analysis can quantify the delocalization within the two phenyl rings and the electronic communication between them, which is influenced by the substituents. The electron-withdrawing nature of the -OCF₃ group and the electron-donating nature of the -NH₂ group would create a push-pull system, and NBO analysis can detail the resulting charge distribution.

Illustrative NBO Donor-Acceptor Interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)ring | High | Lone pair donation to the ring, indicating resonance. |

| π (C-C)ring | π* (C-C)ring | Moderate | Intra-ring delocalization, contributing to aromaticity. |

| LP (O) | σ* (C-F) | Low | Hyperconjugation within the trifluoromethoxy group. |

| σ (C-H) | σ* (C-C) | Low | Standard hyperconjugative stabilization. |

Note: The E(2) values in this table are qualitative and for illustrative purposes only.

Advanced Applications in Chemical Research

Role as Synthetic Intermediates for Complex Organic Molecules

The compound 5-Amino-2-(trifluoromethoxy)biphenyl serves as a key intermediate in the multistep synthesis of more complex molecular architectures. The amino group (-NH2) is a versatile functional handle that can be readily transformed into a wide array of other functional groups. For instance, it can undergo diazotization followed by substitution to introduce halides, cyano groups, or hydroxyl groups. Furthermore, the amino group can be acylated or alkylated to build more elaborate structures.

The trifluoromethoxy (-OCF3) group significantly influences the electronic properties of the molecule. It is a strongly electron-withdrawing and lipophilic group, which can enhance the metabolic stability and cell permeability of derivative compounds, a desirable feature in the synthesis of potential pharmacophores. For example, the incorporation of trifluoromethyl groups into amine-containing molecules is a known strategy to produce valuable building blocks for medicinal chemistry. nih.gov

The biphenyl (B1667301) core itself provides a rigid and sterically defined backbone. The synthesis of complex molecules often involves coupling reactions, such as Suzuki or Buchwald-Hartwig amination, where the biphenyl structure can be further functionalized. The specific placement of the amino and trifluoromethoxy groups on the biphenyl rings directs the regioselectivity of these subsequent reactions, allowing for the controlled and predictable assembly of complex target molecules. While direct examples of its use are proprietary or embedded in complex synthetic schemes, its structure is analogous to other substituted biphenylamines used in the synthesis of bioactive molecules and functional materials.

Contributions to Ligand Design in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The performance of a metal-based catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Substituted biphenyls are foundational to many privileged ligand classes.

Chiral Ligands for Asymmetric Synthesis

Axially chiral biaryls are central to the structure of many highly effective chiral ligands used in asymmetric reactions. nih.gov The synthesis of enantiomerically pure biaryl ligands is a significant area of research, with methods like atroposelective synthesis being developed to avoid classical resolution, which can be inefficient. nih.gov The substitution pattern of this compound makes it a potential precursor for the synthesis of novel chiral ligands.

The amino group can be used to introduce a phosphine (B1218219) moiety, creating a phosphine-amine ligand, or it can be a site for constructing a more extensive chiral environment. The trifluoromethoxy group, with its specific steric and electronic profile, can influence the conformational preferences of the resulting ligand, which is crucial for inducing high enantioselectivity in catalytic reactions. For instance, bridged C2-symmetric biphenyl phosphine ligands with chiral centers have been shown to be highly effective in asymmetric hydrogenation reactions. nih.gov The principles used in designing such ligands, often involving linked biaryl backbones, could be applied to derivatives of this compound to create new catalysts for reactions like asymmetric hydrogenation, Michael additions, and aldol (B89426) reactions. nih.govnih.gov

Ligands for Transition Metal-Catalyzed Reactions

In the broader field of transition metal catalysis, ligands derived from substituted biphenyls are indispensable. The amino group of this compound can be readily converted into various coordinating groups, such as Schiff bases (imines) through condensation with aldehydes. nih.gov These Schiff base ligands, containing an azomethine group, are widely used in catalysis due to their straightforward synthesis and adaptable electronic and steric properties. nih.gov

Applications in Materials Science

The unique combination of a conjugated biphenyl system and fluorine substitution makes this compound and its derivatives attractive candidates for the development of advanced materials with tailored properties.

Optoelectronic Materials, including Fluorescent Probes and OLED Components

Organic molecules with donor-π-acceptor (D-π-A) structures are of great interest for their photophysical and nonlinear optical (NLO) properties. nih.gov The amino group in this compound can act as an electron donor, while the biphenyl system serves as the π-conjugated bridge. By reacting the amino group with a suitable electron-accepting moiety, novel D-π-A dyes can be synthesized. nih.gov

These materials can exhibit strong absorption and emission in the visible spectrum, with properties that can be tuned by modifying the molecular structure. nih.gov Such chromophores are foundational for applications in:

Fluorescent Probes: The amino group can be part of a recognition site, and its interaction with an analyte could modulate the fluorescence of the molecule, making it a sensor. Schiff base derivatives, for example, have been investigated as potential colorimetric and luminescence pH sensors. nih.gov

Organic Light-Emitting Diodes (OLEDs): The electrical and light-emitting properties of organic materials are central to OLED technology. The thermal stability and charge-transport characteristics of materials derived from fluorinated biphenyls could make them suitable as emissive or charge-transport layers in OLED devices.

| Potential Optoelectronic Application | Relevant Structural Feature | Function |

| Fluorescent Sensors | Free amino group for derivatization | Signal change upon analyte binding |

| OLED Emitters | Donor-π-Acceptor structure | Efficient light emission upon electrical excitation |

| Nonlinear Optical (NLO) Materials | Push-pull electronic system | High molecular hyperpolarizability for optical switching |

Polymer Chemistry and Membrane Materials (e.g., Polyimides for Gas Separation)

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, they are often difficult to process due to their insolubility. ntu.edu.tw A key strategy to improve the processability of polyimides is the incorporation of bulky, fluorine-containing groups into the polymer backbone.

The diamine this compound can serve as a monomer in the synthesis of novel polyimides. The polymerization is typically a two-step process involving the reaction of a diamine with an aromatic dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. ntu.edu.tw

The trifluoromethoxy group and the non-coplanar nature of the biphenyl unit disrupt chain packing, which can lead to several desirable properties in the resulting polyimide:

Enhanced Solubility: The bulky groups prevent close chain packing, making the polymer soluble in organic solvents and thus easier to process into films and coatings. ntu.edu.tw

Improved Optical Transparency: Disruption of intermolecular charge-transfer complexes results in polymers that are less colored and have higher optical transparency. ntu.edu.tw

Lower Dielectric Constant: The fluorine content lowers the material's polarity, leading to a reduced dielectric constant, which is advantageous for microelectronics applications. ntu.edu.tw

Gas Separation Membranes: The inefficient chain packing creates increased fractional free volume within the polymer matrix. This microporosity is crucial for membrane-based gas separation, as it can enhance gas permeability while maintaining selectivity, for example, in separating CO2 from CH4 in natural gas upgrading. researchgate.net

| Property | Influence of -OCF3 and Biphenyl Core | Resulting Advantage |

| Solubility | Disrupts polymer chain packing | Improved processability |

| Optical Properties | Reduces charge-transfer complex formation | Light-colored, transparent films |

| Dielectric Constant | Lowers polarity and moisture uptake | Suitable for microelectronics |

| Gas Permeability | Increases fractional free volume | Enhanced performance in gas separation membranes |

The chemical scaffold of this compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its unique combination of a biphenyl core, an amino group, and a trifluoromethoxy substituent provides a versatile platform for designing molecules with specific biological activities. This section explores the preclinical pharmacological research investigations involving this structural motif, focusing on enzyme inhibition, receptor interaction, structure-activity relationships, and its potential in anticancer research.

Exploration in Enzyme Inhibition Mechanisms

While direct inhibitory studies on this compound against microsomal triglyceride transfer protein (MTP) or a disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) are not extensively documented in the available literature, the broader biphenyl scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. The principles of enzyme inhibition can be understood by examining related structures.

For instance, the biphenyl moiety is a key feature in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, the biphenyl ring plays a crucial role in binding to the hydrophobic pocket of the HIV-1 reverse transcriptase. nih.gov The introduction of fluorine atoms onto the biphenyl ring was found to significantly enhance inhibitory activity against wild-type HIV-1. nih.gov

Furthermore, the 2-aminopyridine (B139424) substructure, which shares features with the aminobiphenyl motif, is present in potent pan-class I PI3K/mTOR inhibitors. In these molecules, the primary amine group forms critical hydrogen bonds with amino acid residues in the enzyme's active site, such as Asp841 and Asp836 in PI3Kγ. acs.org

The following table summarizes the inhibitory activities of representative biphenyl-containing compounds against various enzymes.

| Compound Class | Target Enzyme | Key Structural Feature | Observed Activity |

| Fluorine-substituted NH2-biphenyl-diarylpyrimidines | HIV-1 Reverse Transcriptase | Fluorinated biphenyl ring | EC50 values in the nanomolar range against wild-type HIV-1. nih.gov |

| 2-Hydroxypyrazolo[1,5-a]pyridine derivatives | Human Dihydroorotate Dehydrogenase (hDHODH) | Biphenyl moiety | Potent inhibition with IC50 values in the low nanomolar range. acs.org |

| Triazine derivatives | PI3K/mTOR | 2-Aminopyridine moiety | Balanced inhibition of PI3Kα and mTOR. acs.org |

Receptor Agonist/Antagonist Design Principles

The biphenyl core is a significant structural element in the design of ligands for various receptors, including the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates the activity of several neurotransmitter systems and is a promising target for the treatment of psychiatric disorders like schizophrenia. nih.govmdpi.com

The design of TAAR1 agonists often incorporates a structural fragment similar to β-phenethylamine or tyramine, which are endogenous ligands for this receptor. nih.gov The biphenyl moiety can serve as a key part of this pharmacophore. For example, a screening of a compound library for TAAR1 agonistic activity identified hits that led to the development of potent agonists. nih.gov Extensive analog synthesis and testing identified compounds with high efficacy in cellular assays and in vivo models of schizophrenia. nih.gov

The general principle in designing these agonists involves creating a molecule that can effectively bind to and activate the TAAR1 receptor. The biphenyl group often contributes to the necessary hydrophobic interactions within the receptor's binding pocket.

Structure-Activity Relationship (SAR) Derivation for Bioactive Analogues

The derivation of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For compounds containing the biphenyl scaffold, SAR studies have revealed key insights into the influence of various substituents on biological activity.

In the context of non-nucleoside reverse transcriptase inhibitors, the substitution pattern on the biphenyl ring is critical. For a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, it was found that double fluorination on the 3,5-positions of the phenyl ring led to a significant improvement in anti-HIV-1 activity compared to single fluorine substitutions. nih.gov

For inhibitors of SHP2, a non-receptor protein tyrosine phosphatase, a high-throughput screening identified an initial hit which was then subjected to SAR studies. nih.gov These studies help in understanding how different functional groups on the core structure contribute to the inhibitory potency.

The following table provides a summary of key SAR findings for biphenyl-containing bioactive analogues.

| Compound Series | Biological Target | Key SAR Finding | Reference |

| Fluorine-substituted NH2-biphenyl-diarylpyrimidines | HIV-1 Reverse Transcriptase | Double fluorination at the 3,5-positions of the biphenyl ring enhances activity. | nih.gov |

| 3,4,6-Trihydroxy-5-oxo-5H-benzo nih.govannulene derivatives | SHP2 | Modifications to the core structure are explored to improve potency. | nih.gov |

| 5-(4'-Methoxyphenyl)-oxazole derivatives | Caenorhabditis elegans | The entire structure of 5-(4'-Methoxyphenyl)-oxazole is essential for its anti-nematodal activity, as nineteen synthesized derivatives showed no effect. | nih.gov |

Investigations as Potential Anticancer Agents (in vitro cellular studies and molecular recognition)

The biphenyl scaffold is a recurring motif in compounds investigated for their potential as anticancer agents. These investigations often involve in vitro cellular studies to assess cytotoxicity against various cancer cell lines and molecular recognition studies to understand their mechanism of action.

For example, derivatives of 2-[(1-biphenyl-4-methyl) amino]-9-[(2-hydroxyethoxy) methyl]-1H-purine-6(9H)-one have been synthesized and evaluated for their biological activity. researchgate.net While this particular study focused on antibacterial properties, the methodology of creating and testing derivatives is common in anticancer drug discovery.

In another study, a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, while primarily developed as anti-HIV agents, were also evaluated for their cytotoxicity (CC50) against human cell lines to determine their selectivity index. nih.gov The best compound from this series showed significantly lower cytotoxicity compared to the initial lead compound. nih.gov